molecular formula C15H10BrNO5 B10892406 2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate

2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate

Cat. No.: B10892406
M. Wt: 364.15 g/mol
InChI Key: HEJOAKWBMFHJGL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate is an organic compound that features both nitrophenyl and bromobenzoate functional groups

Preparation Methods

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate typically involves the reaction of 4-nitrophenylacetic acid with 2-bromobenzoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate moiety, using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with palladium for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl and bromobenzoate groups play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target enzyme .

Comparison with Similar Compounds

2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C15H10BrNO5

Molecular Weight

364.15 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-bromobenzoate

InChI

InChI=1S/C15H10BrNO5/c16-13-4-2-1-3-12(13)15(19)22-9-14(18)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2

InChI Key

HEJOAKWBMFHJGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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